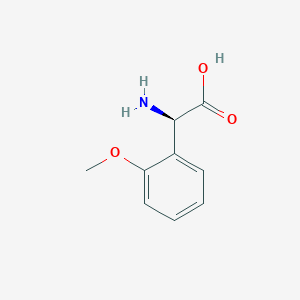

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSACLYOIBPCJU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-2-(2-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications

Introduction

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic, chiral amino acid derivative of significant interest to the pharmaceutical and fine chemical industries.[1][2] As a valuable building block, its defined stereochemistry and unique structural features—a sterically influential ortho-methoxy group on a phenyl ring—make it a critical synthon for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its core physicochemical properties, acid-base chemistry, synthesis and resolution methodologies, and key applications, offering a technical resource for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The fundamental identity and physical characteristics of this compound are foundational to its application. The compound typically presents as a white to off-white solid.[3] Its structure combines a hydrophilic amino acid backbone with a more hydrophobic methoxyphenyl group, influencing its overall physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [4][5] |

| Molecular Weight | 181.19 g/mol | [4][5] |

| IUPAC Name | (2R)-2-amino-2-(2-methoxyphenyl)acetic acid | N/A |

| CAS Number | 103889-84-5 | [4] |

| Appearance | White to off-white solid | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Computed XLogP3 | -1.7 | [3][5] |

Section 2: Acid-Base Chemistry and Solubility Profile

As an amino acid, this compound is an amphoteric and zwitterionic compound. Its solubility is profoundly influenced by pH due to the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂).[6]

-

At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), making the molecule a cation and increasing its solubility in aqueous acidic solutions.[6]

-

At the isoelectric point (pI): The molecule exists as a zwitterion with both a positive (-NH₃⁺) and negative (-COO⁻) charge, resulting in a net neutral charge and typically its lowest aqueous solubility.

-

At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule an anion and increasing its solubility in aqueous alkaline solutions.[6]

While specific pKa values are not widely published, they can be reliably determined through standard acid-base titration protocols.[3]

Solubility Characteristics:

-

Aqueous Solubility: Expected to have limited to moderate solubility in neutral water.[6]

-

Organic Solvent Solubility: Good solubility is anticipated in polar organic solvents like methanol and ethanol. Moderate solubility may be found in less polar solvents such as acetone, with poor solubility in non-polar hydrocarbon solvents.[6]

Caption: pH-dependent forms of this compound.

Section 3: Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is crucial. This is typically achieved either through asymmetric synthesis, which creates the desired enantiomer directly, or by resolving a racemic mixture.

Common synthetic routes start from 2-methoxybenzaldehyde and often produce a racemic mixture of the amino acid.[7] Key methods include:

-

Asymmetric Strecker Synthesis: This approach uses a chiral auxiliary to introduce stereochemistry during the formation of the α-aminonitrile intermediate, leading to high enantiomeric excess (>95%).[7]

-

Bucherer-Bergs Synthesis: A classic method that produces a racemic hydantoin intermediate, which is then hydrolyzed. This route necessitates a subsequent chiral resolution step.[7]

-

Chemoenzymatic Synthesis: A modern, highly efficient one-pot method that can use a nitrilase enzyme for dynamic kinetic resolution, often achieving very high enantiomeric excess (>99%) and yield.[7]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a common technique to separate enantiomers from a racemic mixture.[8] It involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[8]

Objective: To isolate the (R)-enantiomer from a racemic mixture of 2-Amino-2-(2-methoxyphenyl)acetic acid.

Methodology:

-

Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like (R)-1-phenylethylamine).[8]

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salt with lower solubility will crystallize out of the solution first. The efficiency of this step is critical and may require optimization of solvent and temperature.

-

Isolation: Filter the crystals and wash them with a small amount of cold solvent to remove impurities.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH to break the salt bond and precipitate the desired enantiomer. For example, if a chiral acid was used, a base is added.

-

Purification: Filter the precipitated pure enantiomer, wash with water, and dry under vacuum.

-

Validation: Confirm the enantiomeric purity using a suitable analytical technique, such as chiral HPLC.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Section 4: Applications in Drug Discovery and Development

This compound serves as a glycine derivative and a crucial building block in medicinal chemistry.[1][2][9] Non-natural amino acids are frequently incorporated into drug candidates to enhance properties such as:

-

Potency and Selectivity: The specific stereochemistry and the bulky methoxyphenyl group can create precise interactions with biological targets, improving binding affinity and selectivity.

-

Metabolic Stability: Introducing non-natural structures can block sites of metabolic degradation, increasing the drug's half-life.

-

Pharmacokinetic Profile: Modifying the overall polarity and structure can improve absorption, distribution, metabolism, and excretion (ADME) properties.

This compound and its structural analogs have been investigated for their potential in developing novel therapeutics. For example, related substituted phenylacetic acids are explored as inhibitors of enzymes like mPGES-1, which is a target in cancer and inflammation therapy.[10] Furthermore, aminothiophene derivatives, which share structural similarities, are found in numerous biologically active compounds with antimicrobial and anti-inflammatory properties.[11]

Section 5: Analytical and Quality Control Protocols

Accurate quantification and purity assessment are critical for any application in drug development.[9] High-Performance Liquid Chromatography (HPLC) is a robust and standard method for this purpose.

Protocol: Quantification and Purity Analysis by HPLC-UV

Objective: To determine the purity and concentration of this compound in a sample.

Instrumentation and Materials:

-

HPLC System: A system equipped with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).[9]

-

Analytical Column: A reverse-phase column, such as a C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[9]

-

Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.[9]

-

Reference Standard: A certified standard of this compound with known purity (>99%).[9]

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[9]

-

Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration period.[9]

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound, typically scanned with a DAD.

-

Injection Volume: 5-10 µL.

Methodology:

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Processing: Integrate the peak area of the analyte. Use the calibration curve generated from the standards to calculate the concentration of the analyte in the samples. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9]

References

- Benchchem. (n.d.). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.

- CymitQuimica. (n.d.). This compound.

- Benchchem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.

- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid.

- PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid.

- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid.

- ECHEMI. (n.d.). 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.

- AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.

- MedChemExpress. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.

- Wikipedia. (n.d.). Chiral resolution.

- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- ChemScene. (n.d.). (R)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid.

- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.

- ResearchGate. (2009). Applications substituted 2-aminothiophenes in drug design.

- BLDpharm. (n.d.). (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

- Frontiers in Chemistry. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.

- Strem Chemicals. (n.d.). (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, min 95%.

- ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.

- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid.

- BLDpharm. (n.d.). (R)-2-Amino-2-(4-methoxyphenyl)acetic acid.

Sources

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid: A Chiral Glycine Derivative for Advanced Research

Introduction: Beyond the Canonical Twenty

In the landscape of drug discovery and peptide engineering, the exploration of non-proteinogenic amino acids (NPAAs) has opened new frontiers for creating novel molecular entities with enhanced therapeutic properties.[1] Among these, (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a chiral derivative of glycine, stands out as a versatile building block. Its unique structure, featuring a sterically influential ortho-methoxy substituted phenyl ring, offers a powerful tool to modulate the stability, potency, and bioavailability of peptide-based therapeutics.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and strategic applications of this valuable compound.

Unlike proteinogenic amino acids, which are naturally encoded in the genome, NPAAs like this compound are incorporated into molecular scaffolds through chemical synthesis, most notably solid-phase peptide synthesis (SPPS). The introduction of the 2-methoxyphenyl group in place of a simple hydrogen on the alpha-carbon of glycine fundamentally alters its conformational properties. This substitution can induce specific secondary structures in peptides, enhance resistance to proteolytic degradation, and introduce novel interactions with biological targets.[1][2] This document will explore the causality behind these effects and provide field-proven insights into harnessing the potential of this unique chiral building block.

Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application. These properties dictate its reactivity, solubility, and how it influences the larger molecules it becomes a part of.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.19 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 103889-84-5 | [3] |

| InChI Key | DQSACLYOIBPCJU-MRVPVSSYSA-N | [3] |

The structural distinction of this molecule lies in the stereochemistry at the α-carbon and the electronic and steric influence of the ortho-methoxy group on the phenyl ring. This substitution pattern is known to affect the electronic distribution and photophysical properties in related aromatic systems.[6] In the context of a peptide, this can influence folding and binding affinity with target receptors.[7]

Synthesis of this compound: A Comparative Analysis

The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through several strategic approaches. The choice of method often depends on the desired scale, required enantiomeric purity, and available resources. Below, we compare three prominent synthetic routes.

| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase) |

| Starting Material | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |

| Typical Yield | 75-90% | 60-80% (racemic) | 80-95% |

| Enantiomeric Excess (ee) | >95% | Racemic (requires resolution) | >99% |

| Reaction Time | 12-24 hours | 24-48 hours (including hydrolysis) | 8-16 hours |

| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase enzyme |

| Number of Steps | 2 (amination/cyanation, hydrolysis) | 2 (hydantoin formation, hydrolysis) | 1 (one-pot synthesis) |

| Scalability | Moderate to High | High | High |

| Waste Products | Chiral auxiliary waste, cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound.

Protocol 1: Asymmetric Strecker Synthesis

This method introduces chirality early in the synthesis through the use of a chiral auxiliary, leading directly to an enantiomerically enriched product.

-

Step 1: Diastereoselective Formation of α-Aminonitrile

-

To a solution of 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary such as (R)-phenylglycine amide (1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.

-

Stir the mixture at room temperature for 12-24 hours. The reaction is often accompanied by the selective precipitation of one diastereomer.

-

Isolate the precipitated diastereomerically pure α-amino nitrile by filtration. The diastereomeric ratio can be assessed by HPLC or NMR analysis of the crude reaction mixture.

-

-

Step 2: Hydrolysis to this compound

-

Treat the isolated α-aminonitrile with a strong acid (e.g., 6M HCl).

-

Heat the mixture under reflux for 4-6 hours to facilitate the hydrolysis of the nitrile to a carboxylic acid and the removal of the chiral auxiliary.

-

Cool the reaction mixture and neutralize with a base (e.g., aqueous NH₄OH) to precipitate the free amino acid.

-

Filter the product and purify by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Causality: The success of this method hinges on the ability of the chiral auxiliary to effectively control the facial selectivity of the cyanide attack on the imine intermediate. The subsequent crystallization-induced asymmetric transformation drives the equilibrium towards the desired diastereomer, resulting in high diastereomeric excess.

Protocol 2: Bucherer-Bergs Synthesis followed by Chiral Resolution

This classical approach produces the racemic amino acid, which must then be separated into its constituent enantiomers.

-

Step 1: Synthesis of 5-(2-methoxyphenyl)hydantoin

-

In a pressure vessel, combine 2-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to 60-80°C for 12-18 hours.

-

Cool the reaction mixture to induce crystallization of the hydantoin product.

-

Filter and wash the solid product with cold water.

-

-

Step 2: Hydrolysis to (±)-2-Amino-2-(2-methoxyphenyl)acetic acid

-

Suspend the 5-(2-methoxyphenyl)hydantoin in a solution of a strong base (e.g., 2M NaOH).

-

Heat the mixture under reflux for 12-24 hours.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to the isoelectric point to precipitate the racemic amino acid.

-

Filter and purify the product.

-

-

Step 3: Chiral Resolution (Illustrative Protocol using a Tartaric Acid Derivative) Chiral resolution is highly empirical. This protocol serves as a general guideline.[8]

-

Dissolve the racemic amino acid in a suitable hot solvent (e.g., aqueous ethanol).

-

Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (+)-di-1,4-toluoyl-D-tartaric acid.[8]

-

Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize. The stability and lower solubility of one diastereomer are key to successful separation.[8]

-

Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Treat the purified diastereomeric salt with a base (e.g., dilute NaOH) to neutralize the resolving agent and then acidify carefully to the isoelectric point to precipitate the enantiomerically pure this compound.

-

Causality: The Bucherer-Bergs reaction is a robust method for producing the racemic amino acid backbone. The subsequent resolution relies on the differential physical properties (primarily solubility) of the diastereomeric salts formed between the racemic amino acid and a single enantiomer of a chiral resolving agent.[9]

Diagram: Synthetic Pathways Overview

Caption: Comparative overview of synthetic routes to the target compound.

Spectroscopic Characterization

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, exhibiting coupling patterns consistent with an ortho-substituted benzene ring.

-

Methine Proton (α-H): A singlet or doublet (depending on solvent and protonation state) around δ 4.5-5.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Amine (NH₂) and Carboxylic Acid (COOH) Protons: Broad signals with chemical shifts that are highly dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm, with the carbon attached to the methoxy group appearing furthest downfield.

-

Methine Carbon (α-C): A signal around δ 55-60 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A medium intensity band around 3000-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-O Stretch (Methoxy Ether): A strong absorption around 1240-1260 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 182.08.

-

Applications in Drug Discovery and Peptide Science

The incorporation of this compound into peptide sequences is a strategic decision aimed at conferring specific, advantageous properties.

Enhancing Therapeutic Peptides

As a non-proteinogenic amino acid, its primary role is to serve as a building block in the synthesis of novel peptides with improved pharmacological profiles.[1]

-

Increased Proteolytic Stability: The bulky 2-methoxyphenyl side chain provides steric hindrance, which can protect the adjacent peptide bonds from cleavage by proteases. This leads to a longer in vivo half-life, a critical factor for many peptide drugs.

-

Conformational Constraint: The steric demands of the side chain can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation. This can lead to higher binding affinity and selectivity for the target receptor.

-

Modulation of Physicochemical Properties: The introduction of the methoxyphenyl group can fine-tune the hydrophobicity and amphipathicity of a peptide, which are crucial parameters for its antimicrobial activity, cell penetration, and overall efficacy.[1]

Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-protected this compound into a peptide sequence using standard Fmoc-SPPS chemistry.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-Dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable activator like HBTU/HATU and a base such as N,N-Diisopropylethylamine (DIEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

-

Incorporation of this compound:

-

Dissolve Fmoc-(R)-2-Amino-2-(2-methoxyphenyl)acetic acid-OH, an activating agent (e.g., HBTU), and a base (DIEA) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

-

-

Chain Elongation: Repeat the deprotection (Step 3) and coupling (Step 4, with the next desired amino acid) cycles until the full peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and cleave the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Peptide Modification Workflow

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. troindia.in [troindia.in]

- 7. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. 2-Methoxyphenylacetic acid(93-25-4) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid: Properties, Characterization, and Applications

Introduction: The Significance of Chiral α-Aryl Amino Acids

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant interest in the fields of medicinal chemistry and drug development. Unlike their proteinogenic counterparts, these synthetic amino acids offer a vast and largely unexplored chemical space for the design of novel therapeutic agents. The introduction of specific aryl moieties and the control of stereochemistry at the α-carbon allow for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its characterization and synthesis, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While some experimental data for this compound is not extensively reported in public literature, this section consolidates available information and provides predicted properties based on its chemical structure.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| CAS Number | 103889-84-5 | |

| Appearance | White to off-white solid | |

| Purity | Typically >95-99% (as specified by supplier) | , |

| Melting Point | Data not readily available for the (R)-isomer. The related compound, 2-methoxyphenylacetic acid, has a melting point of 122-125 °C.[1] | N/A |

| Specific Optical Rotation ([α]D) | Not experimentally reported in available literature. As a chiral compound, a non-zero value is expected. | N/A |

| Solubility | Predicted to have limited to moderate solubility in neutral water, with increased solubility in acidic and basic aqueous solutions. Good solubility is expected in polar organic solvents like methanol and ethanol, moderate in acetone and chloroform, and poor in non-polar solvents like hydrocarbons.[2] | Benchchem[2] |

| pKa | Not experimentally determined. As an amino acid, it will have at least two pKa values: one for the carboxylic acid group (estimated ~2-3) and one for the amino group (estimated ~9-10). | N/A |

| XLogP3 | -1.7 (Computed) | PubChem[3] |

| Topological Polar Surface Area | 72.6 Ų (Computed) | PubChem[3] |

Structural Information

The chemical structure of this compound is fundamental to its properties and interactions.

Caption: 2D structure of this compound.

Experimental Protocols for Characterization

Given the limited availability of public experimental data, this section provides detailed, field-proven methodologies for the comprehensive characterization of this compound.

Determination of Melting Point

-

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is indicative of a pure compound.

-

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

-

Measurement of Specific Optical Rotation

-

Rationale: As a chiral molecule, the specific optical rotation is a defining physical property that confirms the enantiomeric identity and purity.

-

Methodology:

-

A solution of known concentration of the compound is prepared in a suitable solvent (e.g., methanol or water).

-

The solution is placed in a polarimeter cell of a known path length.

-

The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Spectroscopic Analysis

-

Rationale: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

¹H NMR Spectroscopy Protocol:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and assign the chemical shifts to the respective protons in the molecule.

-

-

¹³C NMR Spectroscopy Protocol:

-

Prepare a more concentrated sample (~20-50 mg) in a suitable deuterated solvent.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

Assign the chemical shifts to the corresponding carbon atoms.

-

-

Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the amino, carboxylic acid, and methoxy functional groups, as well as the aromatic ring.

-

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (R)-isomer.

-

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns, such as those with teicoplanin selectors (e.g., Astec CHIROBIOTIC T), are often effective for underivatized amino acids.

-

Mobile Phase Development: A typical mobile phase system could be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing an acidic additive (e.g., formic acid).

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector. The separation of the (R) and (S) enantiomers will allow for the calculation of the enantiomeric excess.

-

Caption: Workflow for the physicochemical characterization of this compound.

Enantioselective Synthesis

Representative Protocol: Asymmetric Strecker Synthesis

-

Rationale: The Strecker synthesis is a classic method for synthesizing α-amino acids. The use of a chiral auxiliary or catalyst can render this reaction enantioselective.

-

Step-by-Step Methodology:

-

Imine Formation: 2-Methoxybenzaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

-

Cyanide Addition: The chiral imine is then treated with a cyanide source (e.g., trimethylsilyl cyanide) to form an α-aminonitrile. The stereochemistry of the chiral auxiliary directs the addition of the cyanide to one face of the imine, leading to a diastereomeric excess of one aminonitrile.

-

Hydrolysis and Auxiliary Removal: The α-aminonitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This step also cleaves the chiral auxiliary, which can often be recovered and reused.

-

Purification: The final product, this compound, is purified by crystallization or chromatography.

-

Caption: Generalized workflow for the asymmetric Strecker synthesis.

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of pharmaceutical research.

-

Antimicrobial Peptides (AMPs): The incorporation of non-natural amino acids like this one into antimicrobial peptide sequences is a strategy to enhance their therapeutic properties. The methoxyphenyl group can increase proteolytic stability and modulate the hydrophobicity of the peptide, potentially leading to improved antimicrobial potency and a better therapeutic index.[4]

-

Heterocyclic Synthesis: This amino acid can be a precursor for the synthesis of novel heterocyclic compounds, such as morpholine-2,5-dione derivatives. These scaffolds are of interest in medicinal chemistry for their potential interactions with various biological targets.[5]

-

Central Nervous System (CNS) Agents: As a derivative of glycine, this compound and its analogs are explored as building blocks for compounds with potential anxiolytic or sedative properties, targeting CNS pathways.[6]

-

Peptidomimetics: The unique steric and electronic properties of the 2-methoxyphenyl group can be used to constrain the conformation of peptides, leading to peptidomimetics with enhanced receptor affinity and selectivity.

Conclusion

This compound is a chiral building block with significant potential in the design and synthesis of novel therapeutic agents. While a comprehensive public dataset of its experimental physicochemical properties is currently lacking, this guide provides a framework for its characterization based on established scientific principles and methodologies. The outlined protocols for analysis and synthesis, coupled with an understanding of its potential applications, offer a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

- MySkinRecipes. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

- ACS Publications.

- Synlett.

- RSC Publishing. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. [Link]

- R Discovery.

- PubChem. 2-Methoxyphenylacetic acid. [Link]

- International Union of Crystallography. 2-Amino-4-(4-methoxyphenyl)

- PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]

- AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

- ChemSynthesis. (2-methoxyphenyl)acetic acid. [Link]

- Phenomenex.

- Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]

- Organic Chemistry Data.

- pKa D

- Utah Tech University. pKa Chart. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Amino-2-(2-methoxyphenyl)acetic acid [myskinrecipes.com]

An In-Depth Technical Guide on (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid Structural Analogs and their Structure-Activity Relationship as Potential Glycine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of α-Amino Acid Derivatives

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a versatile chiral building block in medicinal chemistry. Its unique structure, featuring a methoxy-substituted phenyl ring directly attached to the α-carbon of a glycine core, presents a compelling scaffold for the design of novel therapeutic agents. This guide will delve into the structure-activity relationship (SAR) of analogs derived from this core, with a particular focus on their potential as inhibitors of glycine transporters (GlyTs), a promising target for neurological disorders.

Glycine transporters, primarily GlyT1 and GlyT2, are responsible for the reuptake of glycine from the synaptic cleft, thereby modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic neurotransmission via NMDA receptors.[1] Inhibition of these transporters can elevate synaptic glycine levels, offering a therapeutic strategy for conditions such as schizophrenia, chronic pain, and other central nervous system (CNS) disorders. The exploration of α-amino acid derivatives as GlyT inhibitors has revealed that structural modifications to the core scaffold can significantly impact potency and selectivity.[2]

This technical guide will provide a comprehensive overview of the structural modifications of this compound, hypothesize a SAR based on established principles for α-amino acid-based GlyT inhibitors, and provide detailed experimental protocols for the synthesis and biological evaluation of these analogs.

Core Structure and Rationale for Analog Design

The foundational structure of this compound provides several key points for chemical modification to explore the SAR. These modifications are strategically designed to probe the binding pocket of the target protein and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the this compound scaffold.

Hypothetical Structure-Activity Relationship (SAR) for Glycine Transporter Inhibition

Based on published SAR studies of other α-amino acid derivatives as GlyT inhibitors, we can extrapolate a hypothetical SAR for analogs of this compound.[2][3]

Modifications to the Amino Group (R1)

The primary amino group is crucial for interaction with the transporter. Generally, N-alkylation with small alkyl groups may be tolerated, but larger substituents are likely to decrease activity. N-acylation can probe for additional binding interactions. For instance, N-acylation with lipophilic chains has been shown to produce potent GlyT2 inhibitors.[3]

Modifications to the Carboxyl Group (R2)

The carboxylic acid moiety is a key hydrogen bonding group. Esterification to simple alkyl esters (e.g., methyl, ethyl) can be used to assess the importance of the acidic proton and to improve cell permeability. Amidation is another common modification to explore different hydrogen bonding patterns.

Modifications to the 2-Methoxyphenyl Group (R3)

The phenyl ring and its substitution pattern are critical determinants of potency and selectivity.

-

Positional Isomers: Moving the methoxy group to the 3- or 4-position will explore the spatial requirements of the binding pocket.

-

Substitution of the Methoxy Group: Replacing the methoxy group with other substituents of varying electronic and steric properties (e.g., halogens, alkyls, trifluoromethyl) will define the optimal substitution pattern.

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) can lead to improved properties.

| Modification | Rationale | Predicted Impact on GlyT Inhibition |

| Amino Group (R1) | Explore N-terminal binding pocket | Small N-alkyl groups may be tolerated; N-acylation could enhance potency. |

| Carboxyl Group (R2) | Probe importance of acidity and H-bonding | Esterification may decrease potency but improve permeability; Amidation could alter binding. |

| Phenyl Ring Position | Map steric tolerance of the binding site | Activity is likely sensitive to the position of the methoxy group. |

| Methoxy Group Substitution | Modulate electronics and sterics | Halogens or other electron-withdrawing groups may enhance potency. |

| Phenyl Ring Replacement | Explore alternative binding modes | Heteroaromatic rings could improve potency and pharmacokinetic properties. |

Experimental Protocols

Synthesis: Asymmetric Strecker Synthesis of a Representative Analog

This protocol describes the synthesis of (R)-2-amino-2-(2-chloro-6-methoxyphenyl)acetic acid, a representative analog.

Workflow Diagram:

Caption: Workflow for the asymmetric Strecker synthesis of a representative analog.

Step-by-Step Methodology:

-

Iminium Ion Formation: To a solution of 2-chloro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add (R)-phenylglycinol (1.05 eq). Stir the mixture at room temperature for 1-2 hours.

-

Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Hydrolysis: Quench the reaction with aqueous HCl (e.g., 6 M) and heat to reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture and adjust the pH to isoelectric point with a suitable base (e.g., NaOH or NH4OH) to precipitate the amino acid. The crude product can be purified by recrystallization.

Self-Validation: The stereochemical purity of the final product should be determined by chiral HPLC analysis. The structure should be confirmed by NMR spectroscopy and mass spectrometry.

Biological Evaluation: Glycine Transporter (GlyT2) Uptake Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of the synthesized analogs on GlyT2.

Workflow Diagram:

Caption: Workflow for a cell-based Glycine Transporter 2 (GlyT2) uptake assay.

Step-by-Step Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing human GlyT2 in appropriate culture medium.

-

Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with varying concentrations of the test compounds for 10-20 minutes at room temperature.

-

Glycine Uptake: Initiate the uptake by adding a solution containing a fixed concentration of [3H]-glycine. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [3H]-glycine uptake against the concentration of the test compound.

Self-Validation: A known GlyT2 inhibitor (e.g., ALX1393) should be run as a positive control to validate the assay performance.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel GlyT inhibitors. The hypothetical SAR outlined in this guide, based on established principles for α-amino acid-based GlyT modulators, provides a rational framework for the design of a focused library of analogs. Systematic modifications of the amino, carboxyl, and, most importantly, the 2-methoxyphenyl groups are expected to yield compounds with improved potency and a deeper understanding of the structural requirements for GlyT inhibition. The provided experimental protocols for synthesis and biological evaluation offer a clear path for the practical implementation of these studies. Future work should focus on the synthesis and screening of a diverse set of analogs to validate the proposed SAR and to identify lead compounds for further optimization and preclinical development as potential therapeutics for neurological disorders.

References

- Wolin, R. L., et al. (2004). Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives. Bioorganic & Medicinal Chemistry, 12(16), 4477-4492.

- Smith, G., et al. (2006). The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3981-3985.

- Atkinson, B. N., et al. (2021). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep binding site. Journal of Biological Chemistry, 296, 100282.

- Al-Ghananeem, A. M., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 644-653.

- PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic acid.

- Chueh, D. J., et al. (2015). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Journal of Medicinal Chemistry, 58(19), 7845-7859.

- Adooq Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.

- Li, X., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Helvetica Chimica Acta, 105(9), e202200089.

- ResearchGate. (n.d.). Discovery and SAR studies of novel GlyT1 inhibitors.

- Wolin, R. L., et al. (2004). Novel glycine transporter type-2 reuptake inhibitors. Part 2: beta- and gamma-amino acid derivatives. Bioorganic & Medicinal Chemistry, 12(16), 4493-4509.

- MDPI. (2021). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance.

- Kaczor, A. A., et al. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(23), 5629.

- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). International Journal of Molecular Sciences, 23(1), 543.

- Parang, K., et al. (2017). Synthesis of novel vitamin K derivatives with alkylated phenyl groups introduced at the ω-terminal side chain and evaluation of their neural differentiation activities. Bioorganic & Medicinal Chemistry Letters, 27(21), 4881-4884.

- Zádori, D., et al. (2018). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Proceedings of the National Academy of Sciences, 115(15), 3975-3980.

- Black, D. M., et al. (2006). Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2076-2080.

Sources

- 1. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

The 2-Methoxy Enigma: Unlocking the Biological Significance of Ortho-Substituted Phenylglycine Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The phenylglycine scaffold is a cornerstone in neuroscience drug discovery, serving as a privileged structure for modulating excitatory amino acid receptors. Within this class, the precise placement of substituents on the phenyl ring dictates potency, selectivity, and pharmacokinetic fate. This technical guide delves into the nuanced yet profound biological significance of the 2-methoxy substitution. We will explore its mechanistic implications at key CNS targets, dissect its role in structure-activity relationships (SAR), and provide field-proven protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of 2-methoxyphenylglycine derivatives for next-generation therapeutics.

The Ortho-Methoxy Effect: More Than a Steric Hinderance

The introduction of a methoxy (-OCH₃) group at the C2 (ortho) position of the phenylglycine core imparts a unique combination of electronic and steric properties that are not observed with substitutions at other positions (meta or para).

-

Electronic Influence: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. At the ortho position, its lone pair of electrons can directly influence the conformation of the glycine sidechain through intramolecular hydrogen bonding or steric repulsion, pre-organizing the molecule for optimal receptor fit.

-

Steric and Conformational Rigidity: The steric bulk of the ortho-methoxy group can restrict the rotation of the phenyl ring relative to the glycine moiety. This conformational constraint can be highly advantageous, reducing the entropic penalty upon binding to a receptor and often leading to enhanced selectivity for specific receptor subtypes. However, this same steric effect can also be detrimental, potentially hindering access to a binding pocket if the receptor architecture is too constrained[1].

-

Metabolic Stability and Lipophilicity: O-methylation is a common strategy to enhance metabolic stability and lipophilicity[2]. By masking a potential phenolic hydroxyl group, the 2-methoxy substitution can prevent phase II conjugation reactions. The increased lipophilicity can also improve cell permeability and blood-brain barrier penetration, which is critical for CNS-targeted agents[2].

Primary Biological Targets: Modulating Glutamatergic Neurotransmission

Phenylglycine derivatives are renowned for their interaction with glutamate receptors, the primary mediators of excitatory neurotransmission in the mammalian central nervous system[3][4]. The 2-methoxy substitution fine-tunes this interaction, influencing both affinity and selectivity.

Metabotropic Glutamate Receptors (mGluRs)

The mGluR family, consisting of eight subtypes, represents a major target for phenylglycine analogs[3][5]. These G protein-coupled receptors modulate neuronal excitability and synaptic transmission. Phenylglycine derivatives can act as agonists or antagonists depending on their specific structure and the mGluR subtype[5][6][7]. The 2-methoxy group plays a critical role in defining this activity profile. For instance, its steric bulk may favor binding to the larger orthosteric sites of certain mGluR subtypes while preventing interaction with others, thereby conferring selectivity.

Caption: Antagonism at a Group I mGluR by a 2-methoxy phenylglycine derivative.

N-Methyl-D-Aspartate (NMDA) Receptors

The NMDA receptor, an ionotropic glutamate receptor, is crucial for synaptic plasticity, learning, and memory[8]. Overactivation of NMDA receptors is implicated in numerous neurological disorders[4][9]. Phenylglycine derivatives can act as antagonists at the glycine co-agonist site (GlycineB) of the NMDA receptor[4][10]. The 2-methoxy substitution can enhance affinity and selectivity for specific NMDA receptor subunits (e.g., GluN2B), potentially reducing the side effects associated with non-selective NMDA receptor blockade[8][11].

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the phenylglycine scaffold is essential for optimizing pharmacological properties. The ortho-methoxy group serves as a key anchor point in SAR studies.

Impact of Methoxy Positional Isomerism

The biological activity of a methoxyphenylglycine derivative is exquisitely sensitive to the position of the methoxy group. A common SAR trend observed is:

| Position | Typical Effect on Activity | Rationale |

| Ortho (2) | High Potency & Selectivity: Often leads to conformationally constrained analogs with high affinity for a specific receptor subtype. Can also decrease activity if steric clash occurs[1]. | |

| Meta (3) | Variable Activity: Generally less impactful than ortho or para substitution. Can serve as a vector for further chemical modification. | |

| Para (4) | High Potency, Often Lower Selectivity: The para position is often more sterically tolerant. Substitution here can enhance potency but may lead to activity at multiple receptor subtypes[7]. |

graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"];// Core Structure Core [label="Phenylglycine Core", pos="0,0!", shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Modifications Ortho [label="2-Methoxy:\n↑ Selectivity\n↑ Potency (Target Dependent)\n↓ Rotational Freedom", pos="-3,2!", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Meta [label="3-Methoxy:\nVariable Effect\nOften Retains Basal Activity", pos="3,2!", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Para [label="4-Methoxy:\n↑ Potency\n↓ Selectivity (Often)", pos="-3,-2!", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Substituents:\n(e.g., -OH, -Cl, -CF₃)\nFine-tunes Electronics & PK", pos="3,-2!", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Core -- Ortho [label="Ortho-substitution"]; Core -- Meta [label="Meta-substitution"]; Core -- Para [label="Para-substitution"]; Core -- Other [label="Further Analogs"]; }

Caption: SAR summary for methoxy substitution on the phenylglycine scaffold.

Pharmacokinetic Profile: The Stability Advantage

A compound's therapeutic potential is critically dependent on its pharmacokinetic (PK) properties. The 2-methoxy group can favorably influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

| PK Parameter | Influence of 2-Methoxy Group | Rationale |

| Metabolic Stability | Increased | Blocks a potential site of Phase I (O-demethylation) or Phase II (glucuronidation if it were a hydroxyl) metabolism[12][13]. |

| Lipophilicity (LogP) | Increased | The methyl group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability[2]. |

| Blood-Brain Barrier (BBB) Permeability | Potentially Increased | Higher lipophilicity and reduced susceptibility to efflux transporters can improve CNS exposure. |

| Plasma Protein Binding | Potentially Increased | Increased lipophilicity can lead to higher binding to plasma proteins like albumin. |

Experimental Protocols: A Self-Validating Workflow

Evaluating the biological significance of a novel 2-methoxy phenylglycine derivative requires a robust and reproducible experimental cascade.

Protocol: Competitive Radioligand Binding Assay for mGluR5

This protocol describes a self-validating system to determine the binding affinity (Kᵢ) of a test compound at the human mGluR5.

Objective: To quantify the potency of a 2-methoxyphenylglycine derivative by its ability to displace a known high-affinity radioligand from the mGluR5.

Materials:

-

Cell membranes from HEK293 cells stably expressing human mGluR5.

-

[³H]-MPEP (a known high-affinity mGluR5 negative allosteric modulator, used here as the radioligand).

-

Test Compound (2-methoxyphenylglycine derivative).

-

MPEP (unlabeled, for non-specific binding determination).

-

Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats (e.g., Whatman GF/B).

-

Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Thaw frozen mGluR5-expressing cell membranes on ice.

-

Homogenize gently in ice-cold Binding Buffer and centrifuge at 40,000 x g for 20 min at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Binding Buffer to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a Bradford assay. Causality: This wash step removes endogenous ligands and cellular components that could interfere with the assay.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL Binding Buffer + 50 µL [³H]-MPEP + 100 µL membrane suspension.

-

Non-Specific Binding (NSB): 50 µL unlabeled MPEP (10 µM final concentration) + 50 µL [³H]-MPEP + 100 µL membrane suspension. Causality: High concentration of unlabeled ligand saturates all specific binding sites, so any remaining radioactivity is considered non-specific.

-

Test Compound: 50 µL Test Compound (at various concentrations, typically a 10-point serial dilution from 10 µM to 0.1 nM) + 50 µL [³H]-MPEP (at a final concentration near its Kₔ, e.g., 2 nM) + 100 µL membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters 3 times with 300 µL of ice-cold Binding Buffer to remove unbound radioligand. Causality: Rapid filtration and cold buffer minimize dissociation of the ligand-receptor complex.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation fluid to each filter spot.

-

Count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

-

Convert DPM counts for the test compound into a percentage of specific binding inhibited.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion and Future Perspectives

The 2-methoxy substitution in phenylglycine derivatives is a powerful design element in medicinal chemistry. It offers a sophisticated tool to enforce conformational rigidity, enhance metabolic stability, and fine-tune selectivity for key neurological targets like mGlu and NMDA receptors. The steric and electronic properties conferred by this ortho-substitution can transform a promiscuous phenylglycine scaffold into a highly selective pharmacological probe or a promising therapeutic candidate. Future research should focus on combining the 2-methoxy group with other strategic modifications to further optimize CNS exposure and minimize off-target effects, paving the way for novel treatments for a host of challenging neurological and psychiatric disorders.

References

- Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes.

- Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease.

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central.

- Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88. Semantic Scholar.

- Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and rel

- Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. PubMed.

- Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. PubMed.

- Competitive Gly/NMDA receptor antagonists. PubMed.

- Actions of phenylglycine analogs at subtypes of the metabotropic glutam

- Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate.

- Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors.

- Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.

- Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutam

- Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutam

- Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candid

- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.

- Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. PubMed.

- Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed.

- Allosteric Modulators for mGlu Receptors. PMC, PubMed Central, NIH.

- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.

- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv

- Allosteric Modulation of Metabotropic Glutamate Receptors for the Tre

- Anti-Neurodegenerating Activity: Structure–Activity Rel

- Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies.

- 4′-C-Methoxy-2′-Deoxy-2′-Fluoro Modified Ribonucleotides Improve Metabolic Stability and Elicit Efficient RNAi-Mediated Gene Silencing.

- Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells.

- Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central.

Sources

- 1. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Amino-2-(2-methoxyphenyl)acetic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted α-Amino Acids

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is perpetual. Among the vast armamentarium of building blocks available to the drug designer, non-proteinogenic α-amino acids represent a particularly powerful class of scaffolds. These structures provide a versatile chassis upon which to construct complex molecules with precise three-dimensional arrangements of functional groups. By moving beyond the canonical amino acids, chemists can access novel chemical space, enhance proteolytic stability, and fine-tune physicochemical properties to overcome the challenges of drug absorption, distribution, metabolism, and excretion (ADME).

This guide focuses on a specific and increasingly important scaffold: (R)-2-Amino-2-(2-methoxyphenyl)acetic acid . This chiral, non-proteinogenic amino acid offers a unique combination of structural rigidity and synthetic versatility that has made it a valuable component in the design of a range of bioactive molecules. The presence of the ortho-methoxyphenyl group imparts distinct conformational preferences and electronic properties that can be exploited to achieve high target affinity and selectivity. We will explore the fundamental properties of this scaffold, delve into its synthesis and applications, and provide detailed protocols to empower researchers in their drug discovery efforts.

Core Attributes of the this compound Scaffold

The utility of this scaffold stems from a confluence of its structural and chemical properties. Understanding these attributes is key to appreciating the causality behind its selection in various drug design campaigns.

Physicochemical Properties

The interplay of the amino, carboxylic acid, and methoxyphenyl groups governs the scaffold's behavior in biological systems.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Computed XLogP3 | -1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Purity | Typically >95% | [3] |

The negative XLogP3 value indicates a high degree of hydrophilicity, a common feature of amino acids. However, the methoxyphenyl group provides a lipophilic region that can be crucial for interactions with hydrophobic pockets in biological targets.

The Role of the ortho-Methoxy Group: Conformational Constraint and Beyond

The defining feature of this scaffold is the methoxy group at the ortho position of the phenyl ring. This substitution is not merely a decorative element; it plays a critical role in dictating the molecule's preferred conformation.

-

Steric Influence: The steric bulk of the methoxy group restricts the rotation of the phenyl ring relative to the amino acid backbone. This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher affinity.[5] This pre-organization of the pharmacophore is a key strategy in modern drug design.

-

Electronic Effects: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. Furthermore, its electron-donating nature can modulate the electronic properties of the aromatic ring, influencing π-π stacking or cation-π interactions.

-

Metabolic Stability: The ortho-methoxy group can shield the aromatic ring from metabolic enzymes like cytochrome P450s, potentially reducing the rate of oxidative metabolism and improving the compound's half-life.

The logical relationship between the scaffold's features and its utility is depicted in the following diagram:

Caption: Key structural features of the scaffold and their resulting advantages in drug design.

Synthesis and Chiral Resolution

The reliable and stereocontrolled synthesis of the scaffold is paramount for its application. Several methods have been developed, ranging from classical approaches to modern chemoenzymatic routes.

Synthetic Strategies

A comparative summary of common synthetic routes is provided below. The choice of method often depends on the desired scale, cost, and stereochemical purity.

| Method | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Key Reagents | Number of Steps |

| Asymmetric Strecker Synthesis | 2-Methoxybenzaldehyde | 75-90% | >95% | Chiral auxiliary, NaCN | 2 |

| Bucherer-Bergs Synthesis | 2-Methoxybenzaldehyde | 60-80% | Racemic | KCN, (NH₄)₂CO₃ | 2 |

| Chemoenzymatic (Nitrilase) | 2-Methoxybenzaldehyde | 80-95% | >99% | NaCN, NH₃, Nitrilase | 1 (One-pot) |

Experimental Protocol: Chemoenzymatic Synthesis

This modern approach offers high efficiency and excellent enantioselectivity in a single step.

Objective: To synthesize this compound from 2-methoxybenzaldehyde in a one-pot chemoenzymatic process.

Materials:

-

2-Methoxybenzaldehyde

-

Sodium cyanide (NaCN)

-

Ammonia (aqueous solution)

-

Nitrilase enzyme (e.g., from Pseudomonas fluorescens)

-

Phosphate buffer (pH 7.5)

-

Hydrochloric acid (HCl)

Procedure:

-

In a buffered aqueous solution (phosphate buffer, pH 7.5), combine 2-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia.

-

Stir the mixture at room temperature to form the intermediate α-aminonitrile.

-

Introduce the nitrilase enzyme to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the hydrolysis of the nitrile to the carboxylic acid by HPLC.

-

Once the reaction is complete (typically 8-16 hours), acidify the mixture with HCl to precipitate the amino acid.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield the enantiopure this compound.

Chiral Resolution of Racemic Mixtures

For methods that produce a racemic mixture, such as the Bucherer-Bergs synthesis, a subsequent resolution step is necessary. The most common method is the formation of diastereomeric salts using a chiral resolving agent.

Principle: The racemic amino acid is reacted with a chiral acid or base to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

Common Resolving Agents:

-

For acidic resolving agents (to resolve a basic amine): (+)-Tartaric acid, (-)-Dibenzoyltartaric acid.

-

For basic resolving agents (to resolve a carboxylic acid): Brucine, (R)-(+)-1-Phenylethylamine.

The workflow for chiral resolution is as follows:

Caption: Workflow for the chiral resolution of a racemic amino acid via diastereomeric salt formation.

Applications in Medicinal Chemistry

The true value of a scaffold is demonstrated by its successful incorporation into bioactive molecules. This compound has found utility in several therapeutic areas.

Central Nervous System (CNS) Agents: Modulators of NMDA Receptors

Phenylglycine derivatives are known to interact with the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[6] Over-activation of NMDA receptors is implicated in various neurological disorders, making antagonists of this receptor attractive therapeutic targets.[6] The this compound scaffold can serve as a core for building potent and selective NMDA receptor modulators. The ortho-methoxy group can probe specific interactions within the receptor's binding pocket, potentially leading to improved selectivity for different GluN2 subunits (e.g., GluN2A-D).[7][8]

While specific SAR data for this exact scaffold is limited in publicly available literature, studies on related α-amino-2-phenylcyclohexanone derivatives have shown that ortho and meta substitutions on the phenyl ring can significantly impact binding affinity to the GluN2B subunit.[7][8]

Antimicrobial Peptides (AMPs): Enhancing Stability and Potency

The incorporation of non-proteinogenic amino acids into antimicrobial peptides is a proven strategy to overcome their inherent limitations, such as poor stability against proteases.

Rationale for Incorporation:

-

Enhanced Proteolytic Stability: The bulky methoxyphenyl group provides steric shielding, protecting the adjacent peptide bonds from enzymatic cleavage and increasing the peptide's in vivo half-life.

-

Modulation of Amphipathicity: The balance of hydrophobicity and hydrophilicity is critical for the membrane-disrupting activity of many AMPs. The methoxyphenyl group allows for fine-tuning of the peptide's overall hydrophobicity, optimizing its interaction with microbial membranes while potentially reducing toxicity to mammalian cells (hemolytic activity).

Illustrative Data: The following table presents hypothetical data for an antimicrobial peptide (Parent Peptide) and its analog where a residue has been replaced with this compound (Mpa-Analog), demonstrating potential improvements.

| Peptide | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | HC₅₀ (µg/mL) | Therapeutic Index (HC₅₀/MIC) |

| Parent Peptide | 16 | 32 | 100 | 6.25 |

| Mpa-Analog | 8 | 16 | 200 | 25 |

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration

Synthesis of Novel Heterocyclic Scaffolds

The bifunctional nature of the amino acid allows it to be used as a starting material for more complex heterocyclic systems. For example, it can be converted into morpholine-2,5-dione derivatives, which are themselves valuable scaffolds in drug discovery, known to possess a range of biological activities including anti-inflammatory and anti-cancer properties.

Experimental Protocol: Synthesis of 3-(2-methoxyphenyl)morpholine-2,5-dione

This two-step protocol demonstrates the conversion of the amino acid into a novel heterocyclic system.

Step 1: N-Chloroacetylation

-

Dissolve this compound (1 eq) in a suitable solvent (e.g., aqueous acetone) containing a base (e.g., sodium bicarbonate, 2.5 eq).

-